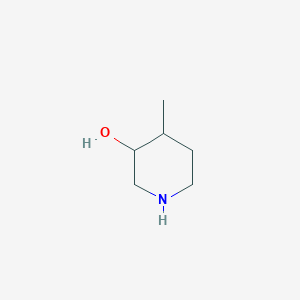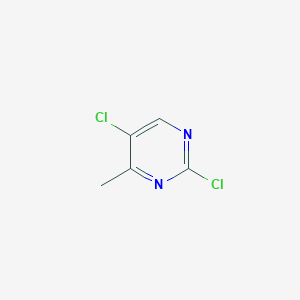
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol
Vue d'ensemble
Description
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Differentiation
- 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol and related compounds have been studied for their ability to differentiate receptor responses. Specifically, structural modifications in compounds similar to this compound have shown potential in distinguishing β-receptor subtypes, β-1 and β-2, which are found in different tissues (Lands, Ludueña, & Buzzo, 1967).
Peptide Synthesis
- This compound has been part of research exploring new amino-protective groups for peptide synthesis. Modifications in the methyl group of similar compounds led to the development of protective groups that are labile in alkaline media, which is crucial in peptide synthesis (Verhart & Tesser, 2010).
Ultraviolet Spectra Studies
- Studies have investigated the ultraviolet spectra of derivatives of aniline and aminopyridines, which are structurally related to this compound. These studies provide insights into the electronic properties and interactions of such compounds (Cumper & Singleton, 1968).
Fragrance Material Review
- While not directly about this compound, related compounds have been reviewed for their use as fragrance ingredients. The structural group Aryl Alkyl Alcohols, to which this compound belongs, has been studied for its toxicologic and dermatologic properties (Scognamiglio, Jones, Letizia, & Api, 2012).
Isoquinoline Syntheses
- Research has also delved into the application of norphenylephrine derivatives, similar in structure to this compound, in the synthesis of heterocyclic compounds such as isoquinolines (Kametani et al., 1970).
Binding Interactions
- The compound has been included in studies to understand binding interactions with receptors. For instance, research on related compounds has investigated their interaction with human prostaglandin reductase (Nayak & Poojary, 2019).
Solid-Solid Phase Transformation
- Investigations into the phase transformation of structurally related compounds have provided insights into crystallization and molecular mobility, which are important in the development of pharmaceuticals (Li et al., 2007).
Synthesis of Heterocyclic Compounds
- The compound has been involved in the synthesis of various heterocyclic compounds, furthering the understanding of organic synthesis and the development of new pharmaceuticals (Latif & Rady, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
It is a type of α-substituted phenylethanolamine , which are known to bind reversibly to octopaminergic receptors . Octopaminergic receptors play a crucial role in neurotransmission, particularly in invertebrates.
Mode of Action
As an α-substituted phenylethanolamine, it may interact with its target receptors (such as octopaminergic receptors) and induce changes in the receptor’s activity . This can lead to alterations in the downstream signaling pathways.
Biochemical Pathways
Given its potential interaction with octopaminergic receptors, it may influence pathways related to neurotransmission .
Result of Action
Based on its potential interaction with octopaminergic receptors, it may influence neurotransmission and related physiological processes .
Analyse Biochimique
Cellular Effects
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a role in the regulation of gene expression and cellular responses to environmental toxins . Additionally, it can induce DNA damage and cell cycle arrest in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, it has been shown to interact with cytochrome P450 enzymes, resulting in the formation of DNA adducts and subsequent cellular responses . These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can induce DNA damage and cell cycle arrest over extended periods, highlighting its potential for long-term therapeutic applications . Additionally, the compound’s stability in various experimental conditions is crucial for its effective use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that the compound can induce cytotoxicity in certain cell types at higher concentrations . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and function in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for determining the compound’s therapeutic potential and its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions can influence the compound’s activity and its effects on cellular processes, highlighting its potential for therapeutic applications.
Propriétés
IUPAC Name |
2-(4-amino-N,3-dimethylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-7-9(3-4-10(8)11)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBACZGTCZERHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)





![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)
